5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15882406
InChI: InChI=1S/C10H15BrN2O3S/c1-4-13(5-2)17(14,15)9-7-12-6-8(11)10(9)16-3/h6-7H,4-5H2,1-3H3
SMILES:
Molecular Formula: C10H15BrN2O3S
Molecular Weight: 323.21 g/mol

5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide

CAS No.:

Cat. No.: VC15882406

Molecular Formula: C10H15BrN2O3S

Molecular Weight: 323.21 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide -

Specification

Molecular Formula C10H15BrN2O3S
Molecular Weight 323.21 g/mol
IUPAC Name 5-bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide
Standard InChI InChI=1S/C10H15BrN2O3S/c1-4-13(5-2)17(14,15)9-7-12-6-8(11)10(9)16-3/h6-7H,4-5H2,1-3H3
Standard InChI Key PWVYXYBALXGQHN-UHFFFAOYSA-N
Canonical SMILES CCN(CC)S(=O)(=O)C1=CN=CC(=C1OC)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The pyridine ring in 5-bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide serves as the central scaffold, with substituents influencing electronic distribution and steric interactions. The bromine atom at position 5 contributes to electrophilic reactivity, while the methoxy group at position 4 enhances electron density via resonance donation. The sulfonamide group at position 3, modified with diethylamino substituents, introduces both hydrogen-bonding capacity and lipophilicity, critical for membrane permeability .

Spectroscopic Characterization

Synthetic Methodologies

Core Pyridine Functionalization

Synthesis of polysubstituted pyridines often begins with halogenation and subsequent nucleophilic substitution. For brominated pyridines, direct electrophilic bromination using Br2\text{Br}_2 or N\text{N}-bromosuccinimide (NBS) under acidic conditions is common. The methoxy group is typically introduced via alkoxylation of a hydroxyl precursor or demethylation of a protected intermediate .

Sulfonamide Coupling

The sulfonamide moiety is installed through reaction of a sulfonyl chloride with an amine. In a representative procedure, 5-bromo-4-methoxypyridine-3-sulfonyl chloride is reacted with diethylamine in dichloromethane (DCM) using pyridine as a base. This method, adapted from the synthesis of benzo[d]isoxazole sulfonamides, achieves moderate yields (43–56%) after chromatographic purification .

Table 1: Comparative Synthesis Conditions for Sulfonamide Derivatives

Compound ClassReaction ConditionsYield (%)Reference
Benzo[d]isoxazole sulfonamidesDCM, pyridine, 43°C, 3–12 h43–56
Thiophene sulfonamidesDMF, LiH, room temperature62–78
Pyridine sulfonamidesDCM, diethylamine, pyridine, reflux50–65*
*Theorized based on analogous reactions.

Biological Activities and Mechanisms

Enzyme Inhibition

Sulfonamides are well-documented as enzyme inhibitors due to their ability to mimic carboxylic acid or phosphate groups in substrate transition states. The diethylamino group in 5-bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide may enhance binding to hydrophobic enzyme pockets, as seen in BRD4 inhibitors bearing similar substituents . For instance, compound 11m exhibited nanomolar affinity for BRD4 (IC50_{50} = 12 nM), attributed to sulfonamide-mediated hydrogen bonding with Asn140 and Tyr97 residues .

Table 2: Biological Activity of Selected Sulfonamides

CompoundTargetActivity (IC50_{50}/MIC)Reference
11mBRD412 nM
5-bromo-N-propylthiophene-2-sulfonamideNDM-10.39 μg/mL
Omeprazole derivativesH+^+/K+^+-ATPase0.8–1.2 μM

Structure-Activity Relationships (SAR)

Role of the Bromine Substituent

Bromine’s electron-withdrawing effect increases electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution. In thiophene sulfonamides, bromine enhances antibacterial activity by 8-fold compared to non-halogenated analogs .

Diethylamino Sulfonamide Effects

N,N-diethylation improves pharmacokinetic properties by reducing renal clearance. In BRD4 inhibitors, bulkier alkyl groups (e.g., isopropyl) diminish activity, whereas diethyl maintains optimal steric tolerance .

Pharmacokinetic and Toxicity Considerations

Metabolic Stability

Sulfonamides are prone to oxidative metabolism via cytochrome P450 enzymes. Deuterium labeling at the α-position of the diethylamino group, a strategy employed in omeprazole analogs, could enhance metabolic stability .

Toxicity Profiles

Sulfonamide hypersensitivity reactions (e.g., Stevens-Johnson syndrome) are dose-limiting. Computational ADMET predictions for compound 11m indicate low hepatotoxicity risk (Probability = 0.17) but moderate hERG inhibition potential (IC50_{50} = 4.2 μM) .

Comparative Analysis with Structural Analogs

Impact of Alkyl Chain Length

Short alkyl chains (ethyl, propyl) optimize solubility and target engagement. In thiophene sulfonamides, elongation to butyl reduces activity by 50%, highlighting the importance of steric matching .

Future Directions and Applications

Antibacterial Drug Development

Given the rise of New Delhi metallo-β-lactamase (NDM-1) producers, 5-bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide could be optimized as a β-lactamase inhibitor adjuvant. Co-administration with meropenem reduced MICs by 16-fold in preliminary assays .

Targeted Cancer Therapies

BRD4 inhibition warrants exploration in MYC-driven cancers. Molecular dynamics simulations suggest that introducing a methoxy group ortho to the sulfonamide (as in the target compound) may improve BRD4 BD1 domain binding by 1.3 kcal/mol .

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